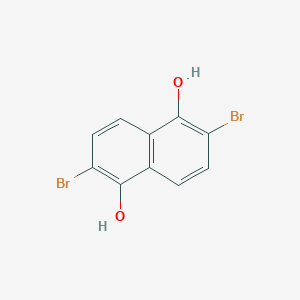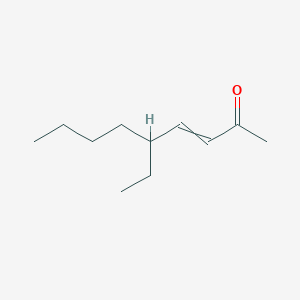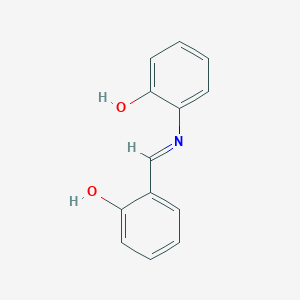
2-水杨醛氨基苯酚
描述
2-Salicylideneaminophenol is a compound that can act as a ligand, forming complexes with various metals. It is part of a broader class of compounds known as salicylideneanilines, which are known for their ability to form stable complexes due to their ability to donate electrons from the nitrogen and oxygen atoms present in their structure .
Synthesis Analysis
The synthesis of compounds related to 2-salicylideneaminophenol involves the reaction of salicylaldehyde with amines or aminophenols. For instance, 1,2-bis(salicylideneaminooxy)ethanes, which are similar in structure, are synthesized and are noted for their stability against exchange reactions of aldehyde units, which is a common issue with salen derivatives . Similarly, salicylideneamino-2-thiophenol is prepared by reacting 2-aminobenzenethiol with salicylaldehyde .
Molecular Structure Analysis
The molecular structure of compounds in this family is characterized by the presence of intramolecular hydrogen bonds, which contribute to their stability. For example, N-(2-Hydroxyphenyl)salicylaldimine, a close relative of 2-salicylideneaminophenol, has intramolecular hydrogen bonds between oxygen and nitrogen atoms within the molecule . Additionally, the crystal and molecular structure of N-(2-carboxyphenyl)salicylidenimine, another related compound, has been determined by single-crystal X-ray diffraction analysis, revealing a dimeric structure in the solid state stabilized by strong intermolecular hydrogen bonds .
Chemical Reactions Analysis
Salicylideneanilines, including 2-salicylideneaminophenol, react with various metals to form colored complexes. These complexes have been studied for their potential applications in photometric determinations, as in the case of salicylideneamino-2-thiophenol, which forms a complex with tin that can be used for its determination in ores, rocks, and minerals . The ability to form stable complexes with metals like copper(II) has also been demonstrated, with spectroscopic and electrochemical studies indicating lower LUMO levels than salen analogues .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-salicylideneaminophenol derivatives are influenced by their molecular structure. The intramolecular hydrogen bonds and potential for dimerization affect their solubility and stability. For instance, N-(2-carboxyphenyl)salicylidenimine forms a dimer in the solid state but does not dimerize in methanol or acetonitrile solution . The quadridentate chelating agent 2,7-dimethyl-4,5-bis(salicylideneaminomethyl)xanthone and its metal complexes have been characterized by infrared spectra, suggesting a non-coplanar structure for the complex . The synthesis and solid-state structures of bis(N-salicylideneaniline)s and tris(N-salicylideneaniline)s have been reported, with these compounds forming hydrogen-bonded capsules, clefts, and chains due to their complementary hydrogen-bonding motifs .
科学研究应用
光谱和结构分析
- 2-水杨醛氨基苯酚作为席夫碱,因其结构和振动特性而受到研究,结合了扫描电子显微镜、拉曼光谱、红外光谱、核磁共振光谱和基于密度泛函理论的理论计算等技术。此类分析对于理解该化合物的分子结构和性质至关重要 (Toledo 等人,2015 年)。
光学性质
- 研究了该化合物的激发态和双光子吸收特征,尤其是在与锌等金属离子配位的情况下。这导致其光学性质发生显着变化,这对于材料科学中的应用非常重要 (Vivas 等人,2016 年)。
生物和医学研究
- 对丹参酸 A(丹参的成分,包括 2-水杨醛氨基苯酚)的研究揭示了其对人细胞氧化损伤的保护作用。这对于心血管疾病的治疗具有重要意义 (Jia 等人,2018 年)。
- 还研究了 2-水杨醛氨基苯酚衍生物对大鼠肠系膜动脉的松弛作用,这意味着在心血管治疗中具有潜在应用 (Li 等人,2015 年)。
固态发射
- 对水杨基苯(2-水杨醛氨基苯酚的衍生物)等席夫碱的研究表明,在固态下具有增强的荧光,表明在固态发射器开发中具有潜在应用 (Khan 和 Datta,2017 年)。
药理活性
- 研究了从类似化合物中提取的丹参酮 IIA 在心血管疾病和阿尔茨海默病等疾病中的药理活性,展示了水杨醛氨基苯酚衍生物在药物应用中的更广泛潜力 (Guo 等人,2020 年)。
安全和危害
2-Salicylideneaminophenol is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It is advised to handle it with protective gloves, eye protection, and face protection . If it comes into contact with the skin or eyes, it should be washed off with plenty of water . If irritation persists, medical advice should be sought .
作用机制
Target of Action
The primary targets of 2-Salicylideneaminophenol are Cyclooxygenase-2 (COX-2) and inducible Nitric Oxide Synthase (iNOS) . These enzymes play a crucial role in the inflammatory response. COX-2 is an enzyme responsible for the formation of prostanoids, including prostaglandins, prostacyclin, and thromboxane, which are mediators and regulators of inflammation. iNOS is an enzyme that produces nitric oxide (NO), a free radical that plays a key role in immune defense mechanisms.
Mode of Action
2-Salicylideneaminophenol exerts its action by suppressing the expression of COX-2 and iNOS genes through the suppression of the NF-κB signaling cascade . This results in the inhibition of reactive species generation, upregulation of the GSH/GSSG ratio, and suppression of Prostaglandin E2 (PGE2) production .
Biochemical Pathways
The compound affects the NF-κB signaling pathway, which is a complex network that regulates immune responses, inflammation, and cell survival . By inhibiting this pathway, 2-Salicylideneaminophenol suppresses the expression of COX-2 and iNOS, leading to a decrease in PGE2 synthesis .
Pharmacokinetics
Factors such as solubility, stability, and molecular weight (213.24 g/mol for 2-Salicylideneaminophenol ) can influence how well a compound is absorbed and distributed within the body, how it is metabolized, and how quickly it is excreted.
Result of Action
The result of 2-Salicylideneaminophenol’s action is the effective inhibition of inflammation. By suppressing the expression of COX-2 and iNOS, and inhibiting the production of PGE2, it reduces inflammation and oxidative stress . This makes it a potential anti-inflammatory agent for the treatment of inflammatory-related diseases .
Action Environment
The action of 2-Salicylideneaminophenol can be influenced by various environmental factors. While specific studies on this compound are limited, it’s known that factors such as pH, temperature, and the presence of other compounds can affect the stability and efficacy of many drugs. For instance, 2-Salicylideneaminophenol should be stored under inert gas at 2-8°C .
属性
IUPAC Name |
2-[(2-hydroxyphenyl)iminomethyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c15-12-7-3-1-5-10(12)9-14-11-6-2-4-8-13(11)16/h1-9,15-16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHBGIQHEGBKNGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NC2=CC=CC=C2O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0061953 | |
| Record name | Phenol, 2-[[(2-hydroxyphenyl)imino]methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0061953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Salicylideneaminophenol | |
CAS RN |
1761-56-4, 1624-54-0 | |
| Record name | N-Salicylidene-o-aminophenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1761-56-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Salicylideneamino)phenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001761564 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Salicylideneaminophenol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404030 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Salicylideneaminophenol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1555 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenol, 2-[[(2-hydroxyphenyl)imino]methyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phenol, 2-[[(2-hydroxyphenyl)imino]methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0061953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | o-[[(2-hydroxyphenyl)imino]methyl]phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.606 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-[(1E)-[(2-Hydroxyphenyl)imino]methyl]phenol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DP8LYK5XET | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 2-Salicylideneaminophenol influence the properties of metal complexes, and what makes it interesting for material science?
A1: 2-Salicylideneaminophenol (H2sap) forms complexes with various metal ions, leading to intriguing properties applicable in material science. For instance, H2sap complexes with aluminum(III) [] and iron(III) [], when combined with acetylacetonate (acac), demonstrate remarkable solvent-dependent structural changes. Specifically, exposure to different solvent vapors, such as methanol, ethanol, pyridine, or dimethyl sulfoxide (DMSO), induces a reversible transformation between non-polar and polar crystal structures.
Q2: What structural information about 2-Salicylideneaminophenol and its complexes is available from spectroscopic techniques?
A2: While the provided abstracts lack specific spectroscopic data for H2sap itself, they highlight the use of Infrared (IR) and UV-Vis spectroscopy for characterizing its complexes with tin [, ]. IR spectroscopy helps identify the coordination modes of H2sap and other ligands (like DMSO, 2,2′-bipyridyl, 8-hydroxyquinoline) to the tin center. Shifts in characteristic vibrational frequencies compared to the free ligand provide insights into the bonding interactions. UV-Vis spectroscopy, on the other hand, offers information about the electronic structure and potential ligand-to-metal charge transfer transitions within the complexes. These techniques, along with elemental analysis and 1H NMR, are crucial for understanding the structural features and properties of these organotin compounds.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


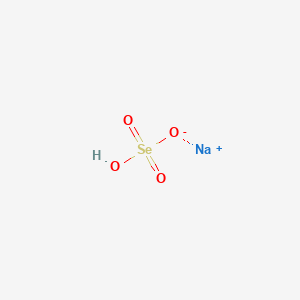
![5-[(E)-2-(4-phenylmethoxyphenyl)ethenyl]benzene-1,3-diol](/img/structure/B156539.png)
![3-Methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B156540.png)


![Imidazo[4,5,1-jk][1,4]benzodiazepine, 4,5,6,7-tetrahydro-5-methyl-(9CI)](/img/structure/B156548.png)


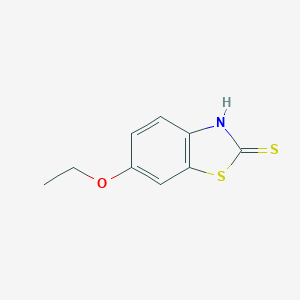
![1-[(3R,8R,9S,10R,13S,14S,17R)-3,17-Dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B156554.png)

